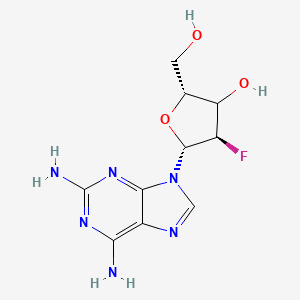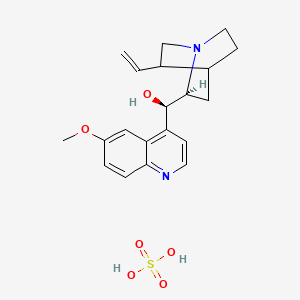
Arvenin II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arvenin II is a natural product isolated from the plant Anagallis arvensis, commonly known as scarlet pimpernel. It belongs to the family Primulaceae and is classified as a cucurbitacin glucoside. Cucurbitacins are a group of highly oxygenated tetracyclic triterpenoids known for their bitter taste and various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arvenin II is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the plant material with solvents such as methanol or ethanol, followed by chromatographic techniques to purify the compound . The structure of this compound has been established through spectral studies, including carbon-13 nuclear magnetic resonance spectra and chemical transformations .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from Anagallis arvensis. The extraction process involves harvesting the plant, drying it, and then using solvents to extract the active compounds. The extract is then subjected to various purification steps to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Arvenin II undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can produce various oxidized derivatives, while reduction reactions can yield reduced forms of this compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Arvenin II involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to cellular receptors and enzymes, leading to the modulation of various biological processes. For example, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Arvenin II is one of several cucurbitacin glucosides isolated from Anagallis arvensis. Similar compounds include:
Arvenin I: 2-O-β-D-glucopyranosyl cucurbitacin B
Arvenin III: 2-O-β-D-glucopyranosyl cucurbitacin D
Arvenin IV: 2-O-β-D-glucopyranosyl cucurbitacin R
Uniqueness
This compound is unique due to its specific structure, which includes a 2-O-β-D-glucopyranosyl 23, 24-dihydrocucurbitacin B moiety. This structural feature distinguishes it from other cucurbitacin glucosides and contributes to its distinct biological activities .
Properties
Molecular Formula |
C38H58O13 |
|---|---|
Molecular Weight |
722.9 g/mol |
IUPAC Name |
[(6R)-6-hydroxy-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxoheptan-2-yl] acetate |
InChI |
InChI=1S/C38H58O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,20-24,27-30,32,39,41,44-46,48H,11-17H2,1-9H3/t20-,21-,22+,23-,24+,27-,28+,29-,30+,32-,35+,36-,37+,38+/m1/s1 |
InChI Key |
KSENPDOZJGRJHR-GPWVBDSWSA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)CCC(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O |
Canonical SMILES |
CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


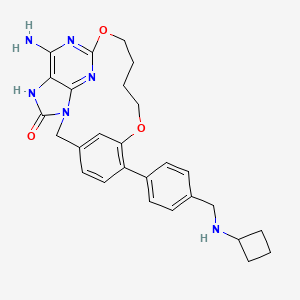
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393470.png)
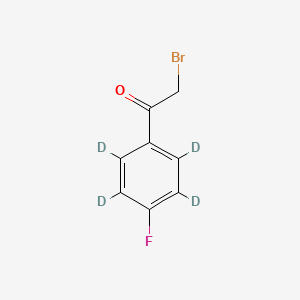

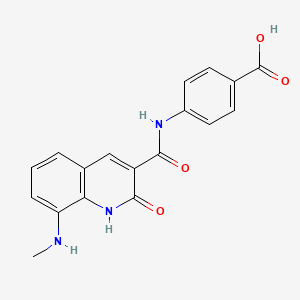
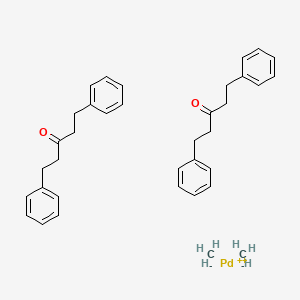
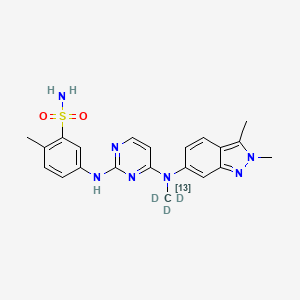
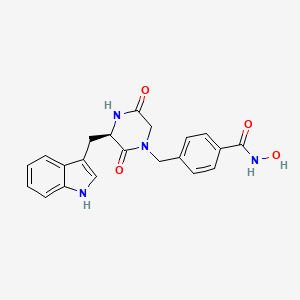

![N-[(3-Chlorophenyl)sulfonyl]-L-leucine](/img/structure/B12393503.png)
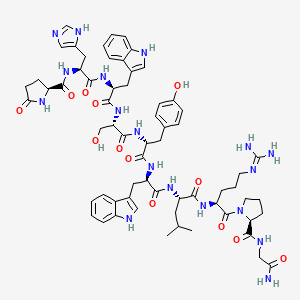
![[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12393521.png)
